Cas no 1112-66-9 (Tetraallylsilane)
Tetraallylsilane Chemical and Physical Properties
Names and Identifiers
-
- Tetraallylsilane
- TETRA(2-PROPENYL)SILANE
- tetrakis(prop-2-enyl)silane
- Tetrakis(2-propenyl)silane
- Tetraallylsilane, 97 Percent
- tetrakis(prop-2-en-1-yl)silane
- Tetraallylsilane,98%
- Tetraallylsilane >=97.0% (GC)
- Silane, tetra-2-propenyl-
- tetraallyl silane
- Silane, tetraallyl-
- zlchem 610
- C12H20Si
- Silane,tetra-2-propen-1-yl-
- ZLD0059
- AKRQMTFHUVDMIL-UHFFFAOYSA-N
- 2054AA
- Tetraallylsilane, >=97.0% (GC)
- VZ33796
- SY078677
- AK113652
- DTXSID80340557
- FT-0633333
- A802332
- CS-0187686
- FS-5741
- AKOS015895111
- AMY42274
- tetraallyl-silane
- 1112-66-9
- BAA11266
- MFCD00048161
- I11491
- DB-040961
-
- MDL: MFCD00048161
- Inchi: 1S/C12H20Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2
- InChI Key: AKRQMTFHUVDMIL-UHFFFAOYSA-N
- SMILES: [Si](CC=C)(CC=C)(CC=C)CC=C
Computed Properties
- Exact Mass: 192.13300
- Monoisotopic Mass: 192.133
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 8
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: liquid
- Density: 0.831 g/mL at 25 °C(lit.)
- Melting Point: <0°C
- Boiling Point: 90 °C/3 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:170.6°F
Degrees Celsius:77°C - Refractive Index: n20/D 1.485(lit.)
n20/D 1.485 - Solubility: Insoluble in water.
- Water Partition Coefficient: Insoluble in water.
- PSA: 0.00000
- LogP: 4.17920
- Solubility: Not determined
- Vapor Pressure: 0.3±0.4 mmHg at 25°C
Tetraallylsilane Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S23-S24/25
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- Safety Term:S23;S24/25
- TSCA:No
- Risk Phrases:R36/37/38
- Storage Condition:Argon filled storage
Tetraallylsilane Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Tetraallylsilane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T829502-5g |
Tetraallylsilane |
1112-66-9 | 95% | 5g |
¥598.00 | 2022-01-11 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 86717-5ML |
Tetraallylsilane |
1112-66-9 | 5ml |
¥617.13 | 2023-11-19 | ||
| TRC | T077605-250mg |
Tetraallylsilane |
1112-66-9 | 250mg |
$ 60.00 | 2022-06-02 | ||
| TRC | T077605-500mg |
Tetraallylsilane |
1112-66-9 | 500mg |
$ 90.00 | 2022-06-02 | ||
| abcr | AB111379-1 g |
Tetraallylsilane, 95%; . |
1112-66-9 | 95% | 1 g |
€92.30 | 2023-07-20 | |
| abcr | AB111379-5 g |
Tetraallylsilane, 95%; . |
1112-66-9 | 95% | 5 g |
€162.30 | 2023-07-20 | |
| abcr | AB111379-25 g |
Tetraallylsilane, 95%; . |
1112-66-9 | 95% | 25 g |
€406.70 | 2023-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T56310-5g |
Tetraallylsilane |
1112-66-9 | 95% | 5g |
¥318.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T56310-1g |
Tetraallylsilane |
1112-66-9 | 95% | 1g |
¥89.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T56310-25g |
Tetraallylsilane |
1112-66-9 | 95% | 25g |
¥1183.0 | 2023-09-06 |
Tetraallylsilane Suppliers
Tetraallylsilane Related Literature
-
E. O. Minyaylo,V. Yu. Zubova,A. V. Zaitsev,V. A. Ol'shevskaya,G. G. Nikiforova,M. I. Buzin,A. A. Anisimov,A. M. Muzafarov Polym. Chem. 2023 14 1514
-
E. O. Minyaylo,V. Yu. Zubova,A. V. Zaitsev,V. A. Ol'shevskaya,G. G. Nikiforova,M. I. Buzin,A. A. Anisimov,A. M. Muzafarov Polym. Chem. 2023 14 1514
-
Maxim A. Shcherbina,Oleg V. Borshchev,Alexandra P. Pleshkova,Sergei A. Ponomarenko,Sergei N. Chvalun Nanoscale 2019 11 4463
-
David Y. Son Chem. Commun. 2013 49 10209
-
Arno Tuchbreiter,Helmut Werner,Lutz H. Gade Dalton Trans. 2005 1394
Additional information on Tetraallylsilane
Professional Introduction to Tetraallylsilane (CAS No. 1112-66-9)
Tetraallylsilane, with the chemical formula (C₃H₅)₄Si, is a versatile organosilicon compound widely recognized for its significant applications in organic synthesis, polymer chemistry, and material science. Its unique structure, featuring four allyl groups attached to a silicon atom, makes it a valuable reagent in the preparation of complex molecular architectures. This introduction delves into the compound's properties, synthesis methods, industrial applications, and recent advancements in research, highlighting its role in modern chemical innovation.
The molecular structure of Tetraallylsilane consists of a central silicon atom bonded to four allyl groups (–C₂H₃), each containing a double bond. This configuration imparts high reactivity due to the presence of electron-rich double bonds and the electrophilic nature of the silicon center. The compound is typically a colorless liquid with a distinctive odor, soluble in organic solvents such as hexane and toluene but poorly soluble in water. These physical properties make it suitable for various chemical reactions where solvent compatibility is crucial.
The synthesis of Tetraallylsilane is commonly achieved through the reaction of silanes with allyl halides or through metal-catalyzed hydrosilylation reactions. One of the most prominent methods involves the reaction of trimethylchlorosilane with allyl magnesium bromide in anhydrous tetrahydrofuran (THF), followed by hydrolysis to yield the desired product. This process highlights the compound's reliance on organometallic chemistry, which has seen remarkable advancements in recent years. For instance, recent studies have demonstrated improved catalytic systems that enhance the efficiency and selectivity of hydrosilylation reactions, making processes involving Tetraallylsilane more sustainable and cost-effective.
In organic synthesis, Tetraallylsilane serves as a crucial intermediate for constructing carbon-carbon bonds. Its ability to undergo hydrosilylation reactions with unsaturated compounds allows chemists to introduce allyl groups into molecules with precision. This functionality is particularly valuable in pharmaceutical research, where modifications at specific positions can alter biological activity. Recent studies have shown its utility in the synthesis of antiviral agents and anticancer drugs, where regioselective functionalization is essential for drug efficacy. The compound's role in these applications underscores its importance in medicinal chemistry.
Another significant application of Tetraallylsilane lies in polymer chemistry. The incorporation of allyl groups into silicones or other polymers enhances their reactivity, enabling further functionalization through crosslinking or copolymerization processes. Advanced research has explored its use in developing high-performance coatings and adhesives, where thermal stability and mechanical strength are critical. For example, recent work has demonstrated the creation of novel siloxane-based polymers using Tetraallylsilane as a precursor, which exhibit improved durability under extreme conditions.
The material science applications of Tetraallylsilane are equally noteworthy. Researchers have leveraged its reactivity to synthesize functionalized silica nanoparticles, which find use in catalysis, sensors, and nanocomposites. The ability to precisely control surface modifications using Tetraallylsilane has opened new avenues for designing materials with tailored properties. For instance, recent studies have focused on creating porous materials with enhanced adsorption capabilities for environmental remediation applications.
Recent advancements in computational chemistry have further enhanced our understanding of Tetraallylsilane's reactivity and potential applications. Molecular modeling studies have predicted novel reaction pathways and optimized synthetic protocols, reducing experimental trial-and-error. These computational approaches are particularly valuable in drug discovery, where virtual screening can identify promising candidates before experimental validation.
The industrial production of Tetraallylsilane has also seen improvements in safety and efficiency. Modern manufacturing processes employ advanced purification techniques to minimize impurities and ensure high product quality. Additionally, green chemistry principles have been integrated into production methods, reducing waste and energy consumption while maintaining high yields.
Future research directions for Tetraallylsilane include exploring its role in sustainable chemistry initiatives. For example, researchers are investigating its use as a precursor for biodegradable polymers or as a component in renewable energy storage systems. These efforts align with global trends toward environmentally friendly chemical processes and highlight the compound's versatility beyond traditional applications.
In conclusion,Tetraallylsilane (CAS No. 1112-66-9) remains a cornerstone compound in modern chemistry due to its broad utility across multiple disciplines. Its unique reactivity enables innovative solutions in pharmaceuticals, materials science, and polymer chemistry. As research continues to uncover new applications and refine synthetic methodologies,Tetraallylsilane will undoubtedly play an increasingly important role in advancing chemical science.
1112-66-9 (Tetraallylsilane) Related Products
- 3528-12-9(Silane,1,1'-(2-butene-1,4-diyl)bis[1,1,1-trimethyl-)
- 1113-12-8(Diallyldimethylsilane)
- 1112-91-0(Silane,methyltri-2-propen-1-yl-)
- 16054-12-9(Silacyclopent-3-ene,1,1-dimethyl-)
- 58458-84-7(Silane, 2-butene-1,4-diylbis[triethyl-)
- 24400-84-8(Allyltriisopropylsilane)
- 3937-30-2(Silane,dimethyl-2-propen-1-yl-)
- 16054-35-6(Silane,1,1,'-(2E)-2-butene-1,4-diylbis[1,1,1-trimethyl-)
- 762-72-1(Allyltrimethylsilane)
- 1116-62-7(Silane,tri-2-propen-1-yl-)